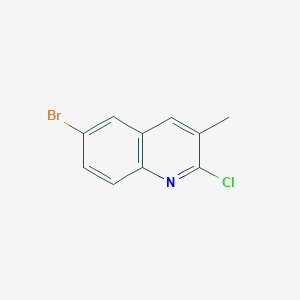

6-Bromo-2-chloro-3-methylquinoline

描述

属性

IUPAC Name |

6-bromo-2-chloro-3-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGSTGZYRFTWNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)Br)N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00550813 | |

| Record name | 6-Bromo-2-chloro-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00550813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113092-96-9 | |

| Record name | 6-Bromo-2-chloro-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00550813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-2-chloro-3-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 6 Bromo 2 Chloro 3 Methylquinoline

Direct Halogenation Approaches for Quinoline (B57606) Scaffolds

The introduction of halogen atoms onto the quinoline core is a fundamental strategy for further functionalization. Direct halogenation reactions, including bromination and chlorination, are pivotal in synthesizing halo-substituted quinolines.

Bromination and Chlorination of Methylquinoline Precursors

The synthesis of 6-bromo-2-chloro-3-methylquinoline can be envisaged through the halogenation of a suitable 3-methylquinoline (B29099) precursor. A common approach involves the initial synthesis of a quinolinone intermediate, which is subsequently halogenated. For instance, the Knorr synthesis can be employed to prepare 6-bromo-4-methylquinolin-2(1H)-one, which can then be converted to the corresponding 2-chloroquinoline. researchgate.net

Direct bromination of quinoline derivatives can be achieved using various brominating agents. For example, treatment of 3-amino-2-methylquinazolin-4(3H)-one with bromine in acetic acid yields the 6-bromo derivative, highlighting the feasibility of regioselective bromination on related heterocyclic systems. semanticscholar.org Similarly, chlorination can be accomplished using reagents like phosphorus oxychloride (POCl₃) to convert a hydroxyl group at the 2-position of the quinoline ring to a chlorine atom. A known multi-step synthesis for the related compound 6-bromo-2-chloroquinoline (B23617) involves the treatment of 6-bromoquinolin-2(1H)-one with phosphorus oxychloride to yield the desired 2-chloro derivative. guidechem.com

Regioselectivity in Halogenation Reactions

The position of halogenation on the quinoline ring is dictated by the electronic properties of the existing substituents and the reaction conditions. In the case of quinoline itself, electrophilic aromatic substitution, such as nitration, tends to occur at the 5- and 8-positions. semanticscholar.org However, the presence of directing groups can significantly alter this selectivity. For instance, the halogenation of 8-substituted quinolines can be directed to the C5-position. rsc.orgrsc.orgresearchgate.net

Cross-Coupling Methodologies

The halogen atoms on the this compound scaffold serve as versatile handles for introducing a wide range of functional groups through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Suzuki-Miyaura Coupling for Quinoline Functionalization

The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organoboron compound and a halide, is a powerful tool for the derivatization of haloquinolines. The chlorine atom at the 2-position and the bromine atom at the 6-position of the target molecule can both participate in such reactions. Palladium catalysts, often in combination with specific phosphine (B1218219) ligands, are commonly employed to facilitate these transformations. For instance, palladium-catalyzed coupling of 2-chloroquinolines with various boronic acids has been successfully demonstrated. acs.org

The reactivity of the two halogen atoms can be selectively controlled. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed couplings, allowing for sequential functionalization. This differential reactivity enables the selective introduction of a substituent at the 6-position via Suzuki-Miyaura coupling, while leaving the 2-chloro position available for subsequent transformations.

Exploration of Other Transition Metal-Catalyzed Cross-Coupling Reactions

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination for the formation of C-N bonds, can be utilized to further derivatize this compound. heteroletters.org These methods allow for the introduction of aryl, heteroaryl, and alkyl amines at either the 2- or 6-position, leading to a diverse library of quinoline derivatives. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity in these coupling reactions. heteroletters.org

Multi-Step Synthetic Routes to Complex Quinoline Architectures

The synthesis of this compound is typically achieved through a multi-step sequence, often starting from readily available anilines and carbonyl compounds. Classical quinoline syntheses provide the foundational framework for constructing the core heterocyclic system.

A plausible and efficient route to this compound can be conceptualized through a modified classical synthesis. The Doebner-von Miller reaction, which involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound, offers a direct approach to substituted quinolines. wikipedia.orgiipseries.orgnih.govresearchgate.net By reacting 4-bromoaniline (B143363) with an appropriate α,β-unsaturated ketone bearing a methyl group, such as ethylideneacetone, one could construct the 6-bromo-3-methylquinoline (B1341349) core.

Alternatively, the Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, provides another viable pathway. wikipedia.orgnih.gov For example, the condensation of 2-amino-5-bromobenzaldehyde (B112427) with propionaldehyde (B47417) could yield the desired 6-bromo-3-methylquinoline skeleton.

A more controlled and widely applicable route involves the initial formation of a quinolinone intermediate. The Combes quinoline synthesis, which reacts an aniline with a β-diketone, can be employed. wikipedia.orgiipseries.org Reacting 4-bromoaniline with acetylacetone (B45752) would lead to the formation of 6-bromo-2,4-dimethylquinoline. A more targeted approach would involve a β-keto ester in a Conrad-Limpach or Knorr synthesis to form a 6-bromo-3-methylquinolin-2-one precursor. iipseries.org

Once the 6-bromo-3-methylquinolin-2-one intermediate is obtained, the final step is the chlorination of the 2-position. This is reliably achieved by treating the quinolinone with a chlorinating agent such as phosphorus oxychloride (POCl₃), a common and effective method for this transformation. guidechem.com This multi-step approach allows for the systematic construction of the target molecule with good control over the substitution pattern.

Condensation Reactions in Quinoline Ring Annulation

Classical quinoline syntheses, such as the Doebner-von Miller reaction, involve the condensation of anilines with α,β-unsaturated carbonyl compounds. wikipedia.org In the context of this compound, a plausible route would involve the reaction of 4-bromoaniline with an appropriate α,β-unsaturated carbonyl compound in the presence of an acid catalyst. wikipedia.orgiipseries.org The reaction proceeds through a nucleophilic conjugate addition of the aniline to the enone, followed by cyclization, dehydration, and oxidation to form the quinoline ring. wikipedia.org

Another relevant condensation approach is the Friedländer synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. mdpi.com While not a direct route to the target compound, derivatization of the related 2-chloro-3-formyl-6-methylquinoline via condensation reactions has been reported. For instance, it undergoes condensation with acetophenones in the presence of sodium hydroxide (B78521) to yield unsaturated ketones. nih.gov Similarly, condensation with phenylhydrazine (B124118) leads to the formation of the corresponding hydrazone. researchgate.net These examples highlight the utility of condensation reactions for modifying the substituents on the quinoline core.

Sequential Functionalization Strategies for Polysubstituted Quinolines

The this compound scaffold possesses multiple sites amenable to sequential functionalization, allowing for the synthesis of a diverse range of polysubstituted quinolines. The bromine atom at the 6-position and the chlorine atom at the 2-position are particularly useful handles for cross-coupling and nucleophilic substitution reactions, respectively.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, are powerful tools for forming new carbon-carbon bonds. The bromo group at the C-6 position of the quinoline ring is a prime site for such transformations. For example, the Suzuki reaction of 2,3-dihaloquinolines with 2-bromophenylboronic acid has been used to synthesize 3-(2-bromophenyl)-2-chloroquinoline, demonstrating the feasibility of functionalizing the bromo-position while retaining the chloro-substituent. nih.gov This strategy allows for the introduction of a wide variety of aryl and heteroaryl groups at the C-6 position.

The chlorine atom at the C-2 position is activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to generate further derivatives. For instance, the chloro group in related 2-chloroquinolines can be displaced by hydrazines to form hydrazinyl-quinolines. researchgate.net This sequential functionalization, utilizing the differential reactivity of the halogen substituents, provides a clear pathway to complex quinoline derivatives.

Advanced Synthetic Transformations

Building upon the core structure of this compound, a number of advanced synthetic transformations can be envisioned to introduce further chemical diversity and complexity.

Vilsmeier-Haack and Duff Formylation for Quinolinecarbaldehydes

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.org It typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This reaction is instrumental in the synthesis of precursors to this compound. For example, the Vilsmeier-Haack cyclization of N-arylacetamides provides a regioselective route to 2-chloro-3-formylquinolines. Specifically, the synthesis of 2-chloro-6-methylquinoline-3-carbaldehyde (B1581043) from p-toluidine (B81030) via acylation and subsequent Vilsmeier-Haack reaction is a known procedure. researchgate.net By analogy, starting from 4-bromoacetanilide would yield 6-bromo-2-chloro-3-formylquinoline. The subsequent reduction of the formyl group to a methyl group, for instance via a Wolff-Kishner or Clemmensen reduction, would complete the synthesis of the target compound.

The Duff reaction is another method for the formylation of aromatic compounds, particularly phenols, using hexamethylenetetramine in an acidic medium. nih.gov While the Vilsmeier-Haack reaction is generally more efficient for quinoline synthesis, the Duff reaction presents an alternative for introducing formyl groups onto activated aromatic rings. nih.gov

One-Pot Multicomponent Reactions for Functionalized Quinoline Derivatives

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation. nih.govnih.gov Various MCRs have been developed for the synthesis of quinoline derivatives. rsc.orgresearchgate.net For example, the reaction of anilines, aldehydes, and terminal alkynes catalyzed by montmorillonite (B579905) K-10 under microwave irradiation can produce trisubstituted quinolines. rsc.org

While specific examples utilizing this compound as a substrate in MCRs are not prevalent in the literature, its functional groups could be leveraged in the design of new MCRs. For instance, the methyl group at the 3-position could potentially be functionalized to an aldehyde, which could then participate as a carbonyl component in reactions like the Ugi or Passerini reactions. Furthermore, the bromo and chloro substituents could be modified to introduce functionalities that can participate in MCRs.

N-Alkylation and Ion Exchange in Quinoline-Based Ionic Liquid Synthesis

Ionic liquids (ILs) are salts with low melting points that have gained significant attention as environmentally benign solvents and catalysts. mdpi.com Quinolines can be readily converted into quinolinium-based ionic liquids through N-alkylation. google.com The synthesis typically involves the reaction of the quinoline with an alkyl halide, followed by an ion exchange step to introduce the desired anion. google.com

The N-alkylation of this compound can be achieved by heating it with an appropriate alkyl halide, such as ethyl iodide, 1-bromopentane, or 1-bromoheptane, often in a solvent like toluene. google.com The resulting quinolinium halide salt can then undergo anion exchange to produce a variety of ionic liquids with different properties. This transformation opens up possibilities for using derivatives of this compound as novel catalysts or reaction media.

Synthesis of Quinoline-Based Peptoids via Ugi Reactions

The Ugi four-component reaction (U-4CR) is a powerful multicomponent reaction that allows for the rapid synthesis of α-acylamino amides, which are peptide-like structures, from an aldehyde, an amine, a carboxylic acid, and an isocyanide. beilstein-journals.org This reaction has been employed in the synthesis of peptidomimetics, including those incorporating a quinoline scaffold. rsc.orgresearchgate.net

To utilize this compound in an Ugi reaction, it would first need to be converted into one of the four required components. For example, the methyl group could be oxidized to a formyl group, allowing it to serve as the aldehyde component. Alternatively, the bromo or chloro substituents could be transformed into an amine or carboxylic acid functionality. The resulting quinoline-containing component could then be reacted with the other three components in a one-pot fashion to generate complex quinoline-based peptoids. This strategy highlights the potential for leveraging the functionality of the target compound to access complex, biologically relevant molecules. rsc.org

Green Chemistry Aspects in this compound Synthesis

The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. For the synthesis of this compound, a compound of interest in various chemical research domains, the application of green chemistry principles offers significant advantages over traditional methods. These approaches aim to reduce or eliminate the use and generation of hazardous substances, thereby minimizing the environmental footprint of the synthesis process. numberanalytics.com

Solvent-Free Reaction Conditions and Sustainable Protocols

The exploration of solvent-free reaction conditions represents a significant advancement in the green synthesis of quinoline derivatives. Conventional synthetic routes often rely on volatile and hazardous organic solvents, which contribute to environmental pollution and pose safety risks. By eliminating the solvent, these reactions can lead to higher efficiency, easier product separation, and a significant reduction in waste.

One promising approach is the use of microwave-assisted organic synthesis (MAOS) under solvent-free conditions. Microwave irradiation can accelerate reaction rates, often leading to higher yields in shorter reaction times compared to conventional heating. ijfans.orgresearchgate.net For instance, a solvent-free, microwave-assisted Friedländer synthesis of polysubstituted quinolines has been developed using a recyclable propylsulfonic acid functionalized silica (B1680970) catalyst. tandfonline.com This method has shown high efficiency with yields ranging from 22% to 93% in relatively short reaction times (30–210 minutes) at 80 °C. tandfonline.com

Another sustainable protocol involves the use of recoverable catalysts. For example, nano-sized zinc oxide (ZnO) has been demonstrated as an effective and recyclable catalyst for the Friedländer synthesis of quinolines in an environmentally conscious solvent like ethanol (B145695) at a mild temperature of 60°C. ijprems.com This method offers the advantages of gentler reaction conditions and high product yields (78–94%) within 3 to 5 hours. ijprems.com The ability to recover and reuse the catalyst makes the process more economical and sustainable. ijprems.com

The use of water as a green reaction medium, often in conjunction with microwave heating, has also been reported for the synthesis of quinoline derivatives, achieving high yields of 75–93%. tandfonline.com

Optimization of Synthetic Routes for Environmental Impact Reduction

Optimizing synthetic routes to minimize their environmental impact is a key aspect of green chemistry. This involves considering factors such as atom economy, energy consumption, and the nature of the reagents and catalysts used.

A comparative analysis of different synthetic methods for quinoline derivatives reveals that modern techniques like microwave-assisted synthesis offer significant advantages in terms of efficiency, yield, and sustainability over traditional methods such as the Skraup and Doebner-Miller syntheses, which often require harsh reaction conditions. ijfans.org The Povarov reaction has also shown promise for the synthesis of halogenated quinolines with good yields. ijfans.org

The table below illustrates a hypothetical comparison between a conventional and a potential green synthetic route for this compound, based on principles from analogous quinoline syntheses.

| Parameter | Conventional Synthesis (e.g., Modified Friedländer) | Potential Green Synthesis (e.g., Microwave-Assisted) |

| Catalyst | Strong acids (e.g., H₂SO₄, PPA) | Recyclable solid acids (e.g., propylsulfonic acid-functionalized silica) or nanocatalysts (e.g., nano ZnO) |

| Solvent | High-boiling, hazardous organic solvents (e.g., Dowtherm A, nitrobenzene) | Solvent-free or green solvents (e.g., water, ethanol) |

| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Yield | Moderate to good | Good to excellent |

| Work-up | Often requires neutralization and extensive extraction | Simpler, with easier product isolation and catalyst recovery |

| Environmental Impact | High (use of hazardous reagents, generation of acidic waste, high energy consumption) | Low (use of recyclable catalysts, elimination of hazardous solvents, reduced energy consumption) |

By adopting such green chemistry strategies, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible. The continuous development of novel catalysts and reaction conditions is crucial for advancing the sustainable production of quinoline derivatives. numberanalytics.com

Chemical Reactivity and Mechanistic Investigations of 6 Bromo 2 Chloro 3 Methylquinoline

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

Electrophilic aromatic substitution (SEAr) on the quinoline nucleus is a fundamental transformation. The reaction generally occurs on the electron-rich carbocyclic (benzene) ring rather than the electron-deficient pyridinic ring. quimicaorganica.org The positions most favorable for attack are C5 and C8, a preference attributed to the superior stability of the resulting cationic intermediates, which can delocalize the positive charge without disrupting the aromatic sextet of the pyridine (B92270) ring. quimicaorganica.orgquora.com

The substituents on the 6-bromo-2-chloro-3-methylquinoline ring play a crucial role in dictating the outcome of electrophilic substitution. Substituent effects are generally categorized as activating or deactivating and are governed by a combination of inductive and resonance effects. wikipedia.orglibretexts.org

Methyl Group (at C3): The methyl group is an activating group. libretexts.org It donates electron density to the ring system primarily through an inductive effect, which can help stabilize the carbocation intermediate (arenium ion) formed during the rate-determining step of the SEAr mechanism. libretexts.orgmasterorganicchemistry.com

Chloro Group (at C2): Halogens are a unique class of substituents. While they are deactivating due to their strong electron-withdrawing inductive effect, they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which helps to stabilize the intermediate carbocation. libretexts.org However, in this case, the chloro group is on the pyridine ring, which is already electron-deficient and less susceptible to electrophilic attack. reddit.com Its primary influence is deactivating the entire ring system towards electrophiles.

Bromo Group (at C6): Similar to the chloro group, the bromo group is deactivating via induction but ortho-, para-directing via resonance. libretexts.org Being positioned on the carbocyclic ring at C6, it would direct incoming electrophiles to the ortho (C5 and C7) and para (no para position available) positions relative to itself.

The cumulative effect of these substituents on this compound is a general deactivation of the ring system towards electrophilic attack compared to unsubstituted quinoline. The directing effects are a composite of the individual influences. The C5 and C8 positions are inherently the most reactive on the quinoline ring. quimicaorganica.org The bromo group at C6 further deactivates the ring but directs ortho to its position, reinforcing substitution at C5. Therefore, electrophilic attack is most likely to occur at the C5 position, and to a lesser extent, the C8 position. An attempted radical bromination of the methyl group at C6 on a related quinoline derivative using N-bromosuccinimide (NBS) was unsuccessful, highlighting the complex reactivity of such substituted systems. nih.gov

Kinetic studies of electrophilic aromatic substitution reactions reveal that the process is typically a two-step mechanism involving the formation of a high-energy carbocation intermediate, known as an arenium ion or sigma complex. masterorganicchemistry.comlkouniv.ac.in The first step, the attack of the electrophile on the aromatic ring, is the slow, rate-determining step because it disrupts the aromatic system. masterorganicchemistry.com The second step, the rapid deprotonation to restore aromaticity, is fast. lkouniv.ac.in

The rate of reaction is highly dependent on the stability of this intermediate. Electron-donating groups, like the methyl group, stabilize the cation and increase the reaction rate, while electron-withdrawing groups, like the halogens, destabilize it and slow the reaction down. wikipedia.orglibretexts.org For this compound, the deactivating inductive effects of the two halogen substituents would be expected to result in slower reaction kinetics compared to unsubstituted quinoline.

Nucleophilic Substitution Reactions

Aromatic rings, typically nucleophilic, can undergo nucleophilic aromatic substitution (SNAr) if they are sufficiently electron-deficient, often achieved by the presence of strong electron-withdrawing groups. wikipedia.org The quinoline ring, particularly the pyridine half, is inherently electron-deficient and thus susceptible to nucleophilic attack, especially at the C2 and C4 positions. quora.comquora.com

The SNAr mechanism involves a two-step addition-elimination process. A nucleophile attacks the electron-poor carbon bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org In the second step, the leaving group is expelled, and aromaticity is restored. For this reaction to occur, a good leaving group (like a halide) and activation by electron-withdrawing groups are necessary. wikipedia.org

In this compound, both halogen atoms are potential sites for nucleophilic substitution. The electron-withdrawing nature of the quinoline nitrogen atom makes the C2 and C4 positions particularly electrophilic. quora.com Therefore, the chloro group at the C2 position is highly activated towards SNAr. The bromo group at C6 is on the carbocyclic ring and is not as activated as the C2-chloro group, as it is further from the electron-withdrawing nitrogen atom.

The chloro group at the C2 position of the quinoline ring is significantly more reactive towards nucleophiles than the bromo group at the C6 position. This enhanced reactivity is a well-established principle in the chemistry of haloquinolines. rsc.org The proximity of the C2 carbon to the ring nitrogen makes it highly electron-deficient and thus a prime target for nucleophilic attack. quora.comquora.com

In nucleophilic aromatic substitution, the typical halide leaving group reactivity order is F > Cl > Br > I, which correlates with the electronegativity of the halogen and its ability to stabilize the transition state leading to the Meisenheimer complex. imperial.ac.uk However, in many heterocyclic systems, the reactivity difference between positions is the dominant factor. Studies on dihaloquinolines and related heterocycles consistently show that substitution occurs preferentially at the C2 or C4 position over halides on the benzo ring. rsc.orgnih.gov For example, the hydrazinolysis of a 2,4-dichloroquinoline (B42001) derivative showed that only the C4-chloro was displaced, indicating the high reactivity of this position. mdpi.com

Table 1: Comparative Reactivity of Halogen Positions in this compound towards Nucleophilic Attack

| Position | Halogen | Ring Type | Activation | Expected Reactivity |

| 2 | Chloro | Pyridine-like | High (proximity to N) | High |

| 6 | Bromo | Benzene-like | Low | Low |

Cross-Coupling Reactivity and Catalyst Design

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org The presence of two different halogen atoms (Cl and Br) on the this compound scaffold makes it an excellent substrate for selective cross-coupling reactions.

The general reactivity order for halides in palladium-catalyzed cross-coupling is I > Br > OTf > Cl. nih.gov This selectivity arises from the bond dissociation energies of the carbon-halogen bond and the rates of oxidative addition to the palladium(0) catalyst. nih.govnih.gov Based on this trend, the C-Br bond at position 6 would be expected to react preferentially over the C-Cl bond at position 2.

However, the electronic properties of the heterocyclic system can significantly influence or even reverse this selectivity. rsc.org The C2 position of quinoline is highly electrophilic, which can accelerate its oxidative addition to the palladium catalyst, sometimes overriding the intrinsic reactivity of the C-Br bond. rsc.org The choice of catalyst, ligands, and reaction conditions is therefore critical in controlling the site of the reaction. For instance, in the case of 2-chloro-6-bromoquinoline, selective coupling at C6 was achieved using Pd(dppf)Cl2, while using Pd(PPh3)4 favored reaction at the C2 position. rsc.org This demonstrates that catalyst design is paramount for achieving regioselectivity.

The Sonogashira coupling, which forms a C(sp2)-C(sp) bond, also shows this regioselectivity. libretexts.orgorganic-chemistry.org In dihalogenated quinolines, the reaction can be directed to either the more reactive halide (I > Br) or the more electrophilic position, depending on the specific substrate and conditions. libretexts.org Catalyst systems employing ligands like phosphines are designed to tune the electronic and steric properties of the palladium center, thereby controlling which C-X bond undergoes oxidative addition first. nih.govmdpi.com Recent research has shown that even the aggregation state of the palladium catalyst (mononuclear vs. clusters or nanoparticles) can switch the site-selectivity of cross-coupling reactions on dihalogenated heteroarenes. nih.govresearchgate.net

Table 2: Predicted Selectivity in Cross-Coupling Reactions of this compound

| Coupling Reaction | General Halide Reactivity | Influence of Quinoline Ring | Predicted Primary Site of Reaction | Controlling Factors |

| Suzuki-Miyaura | C-Br > C-Cl | C2 position is highly electrophilic | C6 (C-Br bond) is generally favored, but C2 selectivity is achievable. | Catalyst (e.g., Pd(dppf)Cl2 vs. Pd(PPh3)4), ligands, base, solvent. rsc.org |

| Sonogashira | C-Br > C-Cl | C2 position is highly electrophilic | C6 (C-Br bond) is generally favored. | Catalyst, co-catalyst (CuI), base, solvent. libretexts.orgnih.gov |

C-H Arylation and Other C-C Bond Forming Transformations

While specific studies focusing exclusively on C-H arylation of this compound are not extensively documented, the principles of C-C bond formation are well-established through research on analogous 6-bromo-substituted heterocyclic systems. The bromine atom at the C-6 position is a prime site for classic cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are fundamental for creating C-C bonds.

In studies on related 6-bromo-quinazolinone structures, palladium-catalyzed C-C cross-coupling reactions with aryl boronic acids have been successfully demonstrated. heteroletters.org These transformations typically show a competitive relationship with C-N bond formation (Buchwald-Hartwig amination). For instance, competitive experiments involving phenyl boronic acid and p-toluidine (B81030) showed that C-C bond formation was the predominant reaction pathway under specific catalytic conditions. heteroletters.org The conditions that favor C-C coupling on these related scaffolds often involve specific palladium catalysts and bases, such as the combination of PdCl₂(dcpf) and K₃PO₄ in solvents like 1,4-dioxane. heteroletters.org Such findings provide a strong basis for developing similar C-C bond-forming strategies for this compound, targeting the C-Br bond as the reactive handle.

Ligand Design and Catalyst Optimization for Enhanced Efficiency

The efficiency and selectivity of cross-coupling reactions involving substrates like this compound are critically dependent on the choice of catalyst and, particularly, the ancillary ligand coordinated to the metal center. Ligands play a crucial role in stabilizing the palladium catalyst, promoting oxidative addition at the C-Br bond, and facilitating reductive elimination to yield the final product.

Systematic screening of catalysts, ligands, bases, and solvents is a common strategy to achieve optimal reaction outcomes. Research on the structurally similar 6-bromo-2,3-disubstituted quinazolin-4(3H)-one scaffold has provided valuable insights into this process. heteroletters.org In that work, various palladium sources and phosphine-based ligands were evaluated to identify a versatile catalytic system for both C-C and C-N bond formation. The combination of Pd₂(dba)₃ as the palladium source and DavePhos as the ligand, in the presence of NaOtBu as the base, proved to be a highly effective system for coupling with a range of aryl boronic acids and amines. heteroletters.org This highlights the importance of bulky, electron-rich phosphine (B1218219) ligands in promoting these challenging coupling reactions.

Table 1: Catalyst and Ligand Systems for Cross-Coupling on a Related 6-Bromo Heterocyclic Scaffold heteroletters.org

| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature | Outcome |

|---|---|---|---|---|---|---|

| C-C Coupling | PdCl₂(dcpf) | - | K₃PO₄ | 1,4-Dioxane | Elevated | Excellent Yields |

| C-N Coupling | Pd₂(dba)₃ | DavePhos | NaOtBu | 1,4-Dioxane | 100 °C | Excellent Yields |

| General Coupling | Pd₂(dba)₃ | DavePhos | NaOtBu | 1,4-Dioxane | 100 °C | Best overall conversion |

Mechanistic Elucidation through Advanced Computational Methods

Advanced computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the complex reaction mechanisms of heterocyclic compounds. researchgate.net For molecules like this compound, these methods can provide a deep understanding of structural properties, electronic features, and reaction pathways at an atomic level. Studies on related molecules such as 2-chloro-3-methylquinoline (B1584123) and 6-chloroquinoline (B1265530) have successfully used DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory) to analyze their molecular structure, vibrational spectra, and electronic properties, demonstrating the power of this approach. researchgate.net

Transition State Analysis for Reaction Pathways

Understanding the energy profile of a chemical reaction is key to predicting its feasibility and rate. Transition state analysis via computational methods allows for the identification and characterization of the high-energy intermediates and transition states that connect reactants to products. Although specific transition state analyses for reactions involving this compound are not widely published, the methodology is well-suited to explore its reactivity. For example, in a potential Suzuki coupling reaction, DFT calculations could model the energies of the oxidative addition, transmetalation, and reductive elimination steps. This analysis would reveal the rate-determining step of the catalytic cycle and provide insights into how modifications to the ligand or substrate could lower the activation energy barriers, thereby improving reaction efficiency.

Understanding Site Selectivity in Complex Chemical Transformations

The structure of this compound presents a significant challenge in terms of site selectivity. The molecule possesses multiple potential reactive sites: the C-Br bond, the C-Cl bond, and several inequivalent C-H bonds. Predicting which site will react under a given set of conditions is crucial for synthetic planning.

Computational tools are increasingly used to predict the regio- and site-selectivity of organic reactions. rsc.org For this compound, DFT calculations can determine the relative activation barriers for a catalyst to interact with the C-Br versus the C-Cl bond. Generally, C-Br bonds are more reactive than C-Cl bonds in palladium-catalyzed cross-coupling, suggesting that reactions would preferentially occur at the C-6 position. Furthermore, computational models can predict the most likely C-H bond to undergo activation in direct arylation reactions by evaluating the acidity and steric accessibility of each proton. The electronic influence of the existing substituents—the bromo, chloro, and methyl groups, along with the quinoline nitrogen—creates a unique electronic landscape that directs this selectivity. semanticscholar.org

Investigations into Autoxidation and Hydrolysis Mechanisms

The stability of this compound towards degradation pathways such as autoxidation and hydrolysis is another area where computational methods can provide critical insights. Autoxidation, or reaction with atmospheric oxygen, could potentially be initiated at the electron-rich methyl group or through the formation of an N-oxide on the quinoline nitrogen. The mechanism of N-oxidation has been explored for related bromoquinolines, which can be achieved using reagents like m-CPBA. semanticscholar.org Computational modeling could elucidate the step-by-step mechanism of such oxidative processes, identifying key intermediates and transition states.

Similarly, the hydrolysis of the C-Cl bond at the C-2 position is a plausible degradation pathway, as 2-chloroquinolines are known to undergo nucleophilic substitution. DFT calculations can model the hydrolysis mechanism, including the approach of a water molecule, the formation of a tetrahedral intermediate, and the final expulsion of the chloride ion. This analysis would clarify the energetic favorability of hydrolysis and its potential pH dependence, offering valuable information on the compound's stability and handling requirements.

Computational and Theoretical Studies on 6 Bromo 2 Chloro 3 Methylquinoline and Its Derivatives

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of quinoline (B57606) systems due to its balance of accuracy and computational cost. nih.gov Studies on related molecules like 6-chloroquinoline (B1265530), 2-chloro-3-methylquinoline (B1584123), and 6-bromo-2-methylquinoline (B1268081) utilize hybrid functionals, most commonly B3LYP, paired with basis sets such as 6-311++G(d,p) or 6-31+G(d,p), to achieve reliable predictions of molecular geometry and electronic characteristics. nih.govresearchgate.netresearchgate.net These calculations are typically performed to find the lowest energy equilibrium geometry of the molecule. dergipark.org.tr

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net

For quinoline derivatives, the HOMO is typically distributed over the quinoline ring system, while the LUMO is also located across the aromatic structure. The introduction of electron-withdrawing groups like chlorine and bromine, and an electron-donating methyl group, modulates the energies of these orbitals. In a theoretical study of 6-Bromo-2-chloro-3-methylquinoline, the HOMO-LUMO gap would indicate its kinetic stability and chemical reactivity. A smaller energy gap suggests higher polarizability and a greater ease of electronic transitions, making the molecule more reactive. nih.gov

Table 1: Predicted Frontier Orbital Energies for this compound Note: These values are illustrative and based on typical results for similar halogenated quinolines calculated at the B3LYP level.

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.98 |

| HOMO-LUMO Gap (ΔE) | 4.87 |

To understand the reactive behavior of this compound, several reactivity descriptors are calculated using DFT.

Molecular Electrostatic Potential (MEP): The MEP map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. researchgate.net For this compound, the MEP surface would show regions of negative potential (typically colored red or yellow) around the electronegative nitrogen and chlorine atoms, indicating these are the most likely sites for electrophilic attack. Regions of positive potential (blue) would be expected near the hydrogen atoms, identifying them as sites susceptible to nucleophilic attack. nih.gov

Fukui Functions: These functions provide a more quantitative measure of reactivity at specific atomic sites. By analyzing the change in electron density, Fukui functions can pinpoint the atoms most likely to be involved in nucleophilic, electrophilic, or radical attacks. nih.gov For the title compound, the nitrogen atom is a probable site for electrophilic attack, while specific carbon atoms on the ring would be identified as susceptible to nucleophilic attack.

Average Local Ionization Energy (ALIE): ALIE is another descriptor that helps identify the regions from which an electron is most easily removed. Lower ALIE values on the molecular surface correspond to the most reactive sites for electrophilic attack.

DFT calculations are highly effective for predicting the vibrational spectra (Infrared and Raman) of molecules. Theoretical frequencies are computed from the optimized molecular geometry. researchgate.net Although these calculated harmonic frequencies are often higher than experimental values due to the neglect of anharmonicity, they can be corrected using scaling factors for better agreement with experimental data. researchgate.net For B3LYP calculations, scaling factors around 0.96 are commonly applied. researchgate.net

The vibrational modes for this compound can be assigned based on their calculated potential energy distribution (PED). dergipark.org.tr Studies on similar molecules like 6-bromo-2-methylquinoline and 2-chloro-3-methylquinoline provide a basis for these assignments. researchgate.netresearchgate.net

Table 2: Predicted Vibrational Frequencies and Assignments for Key Modes in this compound Note: These are representative assignments based on DFT calculations for related quinoline structures.

| Frequency (cm⁻¹) (Scaled) | Assignment (PED) |

| ~3070 | C-H stretching |

| ~1610 | C=C aromatic stretching |

| ~1550 | C=N stretching |

| ~1480 | CH₃ asymmetric deformation |

| ~1380 | CH₃ symmetric deformation |

| ~1150 | C-H in-plane bending |

| ~830 | C-H out-of-plane bending |

| ~750 | C-Cl stretching |

| ~640 | C-Br stretching |

| ~550 | Ring deformation |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment, such as a solvent or a biological macromolecule. nih.gov

MD simulations can model how this compound behaves in a solution, revealing information about its solubility and the stability of its solvation shell. More significantly, MD simulations are crucial for studying ligand-protein interactions. By placing the molecule in the binding site of a target protein, simulations can assess the stability of the complex over time. nih.gov

The bromine and chlorine atoms of the title compound can participate in halogen bonding, a type of non-covalent interaction with electron-donating atoms in the protein's active site. nih.gov Hydrophobic interactions between the quinoline ring and nonpolar residues of the protein are also a major driving factor for binding. nih.gov MD simulations allow for the analysis of the trajectory of the ligand within the binding pocket, the persistence of key hydrogen bonds, and the calculation of binding free energies.

While the quinoline ring system is largely planar and rigid, conformational analysis for this compound would primarily focus on the rotational freedom of the C3-methyl group. Molecular recognition studies involve docking the compound into the active site of a protein to predict its preferred binding orientation. MD simulations can then be used to refine this docked pose and evaluate its stability, which is a key step in assessing whether the compound is a viable candidate for further development. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method that extends the principles of ground-state DFT to describe the behavior of electrons in the presence of time-dependent electromagnetic fields, such as light. This approach is widely used to calculate the electronic transition energies and oscillator strengths that govern a molecule's response to UV-Vis radiation. nih.gov The core of TD-DFT lies in solving the time-dependent Kohn-Sham equations, which allows for the prediction of excited-state properties from the electron density. nih.govsemanticscholar.org

In practice, TD-DFT calculations are often performed within the linear-response regime to investigate electronic excitations. This has become a standard computational tool for predicting the absorption spectra of organic molecules. nih.govsemanticscholar.org For quinoline derivatives, theoretical studies have successfully employed TD-DFT, often using functionals like B3LYP with a split-valence basis set such as 6-311G(d,p), to calculate electronic properties and absorption spectra. nih.govsemanticscholar.org The accuracy of these calculations allows for a direct comparison with experimental data, providing insights into the electronic structure and photophysical behavior of these compounds. nih.gov While specific TD-DFT studies on this compound are not extensively documented in the surveyed literature, the established methodologies are directly applicable to predict its electronic excitation properties.

The simulation of UV-Vis spectra using TD-DFT provides valuable information on a molecule's photophysical properties, including its maximum absorption wavelength (λmax) and the nature of the electronic transitions involved. For example, studies on donor-acceptor quinoline-carbazole systems have shown good agreement between TD-DFT computed λmax values and those measured experimentally. nih.govsemanticscholar.org These calculations can elucidate the transitions, such as π → π* or n → π*, that contribute to the observed absorption bands. nih.gov

The substitution pattern on the quinoline ring, including halogenation, significantly influences the photophysical properties. nih.gov In phenoxazine-quinoline conjugates, the position of donor and acceptor groups and the presence of halogens like bromine and chlorine can lead to the appearance of dual emission features, including local emission (LE) and charge-transfer (CT) bands. nih.gov An increase in solvent polarity often results in a bathochromic (red) shift of the CT band, indicating a more stabilized charge-separated excited state. nih.gov For this compound, the electron-withdrawing nature of the chloro and bromo substituents, combined with the methyl group's electronic effect, would be expected to modulate the energies of its frontier molecular orbitals (HOMO and LUMO) and, consequently, its UV-Vis absorption profile. Simulating its spectrum via TD-DFT would allow for the prediction of these effects and provide a theoretical foundation for understanding its photophysical behavior.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study the electronic structure of molecules in the familiar language of Lewis structures, lone pairs, and bonding/antibonding orbitals. wikipedia.org It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized one-center (lone pair) and two-center (bond) orbitals. wikipedia.org This method is particularly useful for quantifying intramolecular interactions, such as charge transfer and hyperconjugation, by examining the delocalization of electron density from occupied Lewis-type NBOs (donors) to unoccupied non-Lewis-type NBOs (acceptors). nih.govsemanticscholar.org

The stability a molecule gains from electron delocalization can be quantified using second-order perturbation theory within the NBO framework. The stabilization energy, E(2), associated with the interaction between a donor NBO (i) and an acceptor NBO (j) is a measure of the strength of that interaction. nih.govsemanticscholar.org Larger E(2) values indicate more significant intramolecular charge transfer (ICT) and hyperconjugative effects. nih.gov

In studies of quinoline derivatives, NBO analysis has been instrumental in elucidating the electronic landscape. For instance, in donor-acceptor substituted quinolines, NBO analysis reveals that extended hyperconjugation is a key factor in stabilizing the system. nih.govsemanticscholar.org The analysis can identify specific donor-acceptor interactions, such as those between a lone pair orbital (LP) on a nitrogen or oxygen atom and an antibonding orbital (π* or σ) of an adjacent bond. Quantum-chemical calculations on various quinolidine structures have shown that the amino twist angle is crucial for intramolecular charge-transfer processes, leading to dual fluorescence. nih.gov For this compound, NBO analysis could precisely map the hyperconjugative interactions arising from the methyl group (σC-H → π or σ*) and the inductive and resonance effects of the bromine and chlorine substituents, providing a detailed picture of its electronic distribution and intramolecular stability.

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure correlates with its biological activity. Computational SAR approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, use statistical methods to correlate calculated molecular descriptors with experimentally determined activity. nih.govresearchgate.net This allows for the prediction of the activity of new compounds and guides the design of more potent and selective molecules.

For quinoline derivatives, which exhibit a wide range of biological activities, QSAR modeling has proven to be a valuable tool. nih.govnih.govpensoft.net Studies have successfully built 3D-QSAR models for quinoline-based compounds to identify the structural features beneficial for enhancing anti-cancer properties. nih.gov These models generate contour maps that visualize regions where steric bulk or specific electrostatic properties (positive or negative) would increase or decrease biological activity, providing a clear roadmap for structural optimization. nih.gov In a study on phosphorus-substituted quinoline derivatives as topoisomerase I inhibitors, electronic descriptors calculated using Density Functional Theory (DFT), such as the energy of the Highest Occupied Molecular Orbital (E-HOMO) and Lowest Unoccupied Molecular Orbital (E-LUMO), were key parameters in the QSAR model. researchgate.net

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. Once a pharmacophore model is developed from a set of known active compounds, it can be used as a 3D query to rapidly search large chemical databases in a process called virtual screening. pensoft.netnih.gov This approach efficiently filters vast libraries to identify novel compounds that possess the required structural features for binding to a specific biological target. nih.gov

This strategy has been widely applied to the quinoline scaffold. For example, pharmacophore models have been generated from co-crystallized structures to discover new inhibitors for targets like phosphoinositide 3-kinase delta (PI3Kδ) and protein kinase B (Akt1). pensoft.net Similarly, structure-based virtual screening of libraries containing quinoline derivatives has been used to identify potential inhibitors for targets crucial to viral replication, such as those in SARS-CoV-2. nih.gov These in-silico screening methods significantly reduce the time and resources required for identifying promising lead compounds for further development. nih.gov

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov It is a cornerstone of structure-based drug design, used to understand drug-receptor interactions, predict the binding affinity of a ligand, and elucidate its binding mode within the active site of a biological target. nih.govnih.gov The output of a docking simulation includes a docking score or binding energy, which estimates the strength of the interaction, and a detailed 3D visualization of the binding pose.

Numerous molecular docking studies have been performed on quinoline derivatives to explore their potential as inhibitors of various enzymes and receptors. These studies have provided critical insights into the specific interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that govern their inhibitory activity. For example, docking studies have been instrumental in rationalizing the anticancer activity of quinoline derivatives by showing how they bind to the active sites of enzymes like Epidermal Growth Factor Receptor (EGFR) kinase and c-Abl kinase. pensoft.netnih.gov

The following interactive table summarizes the findings from several molecular docking studies on various quinoline derivatives, illustrating the diverse range of biological targets that can be modulated by this versatile scaffold.

| Derivative Class / Compound | Protein Target | Biological Activity | Docking Score / Binding Energy | Key Interacting Residues | Source |

|---|---|---|---|---|---|

| (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide | Elastase | Enzyme Inhibition | -7.4 kcal/mol | Gln34, Asn76, Glu80, Tyr38 | nih.gov |

| 6-bromo-quinazoline derivative (Compound 8a) | EGFR | Anticancer | -6.7 kcal/mol | Not specified | nih.gov |

| Quinoline-amidrazone hybrid (Compound 10d) | c-Abl kinase | Anticancer | Not specified | Not specified | pensoft.net |

| Phosphorus-substituted quinoline (Compound C26) | Topoisomerase I (lung cancer model) | Anticancer | High binding energy | Hydrophobic interactions, H-bonds | researchgate.net |

| Quinoline-Chalcone hybrid (Compound 29) | Tubulin | Anticancer | Not specified | Binds to colchicine (B1669291) binding site | nih.gov |

| Hybrid quinoline-triazole-dihydroquinoline (Compound 53) | PDE4 Enzyme | Anticancer | Minimum docking score | Utilized conserved binding pocket | nih.gov |

Applications of 6 Bromo 2 Chloro 3 Methylquinoline in Chemical Biology and Medicinal Chemistry

Exploration as a Privileged Scaffold in Drug Discovery and Development

The quinoline (B57606) ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely recognized in medicinal chemistry as a "privileged scaffold". researchgate.netnih.govnih.govnih.govnih.govresearchgate.net This designation stems from the ability of the quinoline core to serve as a versatile framework for the development of ligands that can interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govorientjchem.orgfrontiersin.org The synthetic accessibility of quinoline and the potential for functionalization at multiple positions allow for the creation of large, structurally diverse libraries of compounds for drug screening. nih.govresearchgate.net

The 6-bromo-2-chloro-3-methylquinoline structure is a specific example of a functionalized quinoline scaffold. The substituents on the quinoline core—a bromine atom at position 6, a chlorine atom at position 2, and a methyl group at position 3—are critical for its utility. These features not only influence the molecule's steric and electronic properties but also provide reactive handles for further chemical modification. The presence of halogens, like bromine and chlorine, can enhance binding affinity to protein targets and improve pharmacokinetic properties.

Derivatives built upon the quinoline framework are integral to numerous approved drugs and clinical candidates. nih.govnih.gov The scaffold's proven success has cemented its importance for chemists in designing novel therapeutic agents for a range of diseases, including cancer, inflammatory conditions, and infectious diseases. nih.govnih.gov The adaptability of the quinoline scaffold allows for the fine-tuning of molecular properties to achieve desired biological effects, making it a cornerstone in modern drug discovery. nih.govorientjchem.org

Role as a Pharmaceutical Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

The chemical reactivity of this compound makes it a valuable intermediate in the multi-step synthesis of complex active pharmaceutical ingredients (APIs). chemimpex.comchemicalbook.commedchemexpress.com Its substituted quinoline structure serves as a key building block for constructing more elaborate molecules with specific therapeutic functions.

A notable application is its role as an important intermediate in the synthesis of the anti-tuberculosis drug Bedaquiline (also known as TMC207). google.comresearchgate.netmedkoo.com Bedaquiline is a diarylquinoline-based drug that represents a significant advancement in the treatment of multidrug-resistant tuberculosis. researchgate.netmedscape.comasm.org It functions by a novel mechanism, specifically inhibiting mycobacterial ATP synthase. medscape.comasm.org

The synthesis of Bedaquiline and its analogs often involves a convergent route where different fragments of the final molecule are prepared separately and then combined. In this context, a derivative of this compound, such as 3-benzyl-6-bromo-2-chloroquinoline (B1442986), can be a crucial precursor. google.com For instance, a patented synthesis process describes the conversion of 3-benzyl-6-bromo-2-chloroquinoline into 6-bromo-3-chlorophenylmethyl-2-methoxyquinoline, a key intermediate for TMC207. google.com This process involves steps like methoxylation (replacing the chloro group at position 2 with a methoxy (B1213986) group) and subsequent chlorination. google.com The use of such intermediates allows for the efficient and scalable production of the final API. google.com

Modulators of Biological Targets

Enzyme Inhibition Studies (e.g., Kinases, Cholinesterases, Monoamine Oxidases, Glucuronidases)

The quinoline scaffold is a well-established pharmacophore for the design of enzyme inhibitors, particularly targeting protein kinases. nih.gov Kinase inhibitors are a major class of cancer therapeutics. nih.govresearchgate.net The 4-anilino-quinoline structure, which can be derived from chloroquinolines, is a known "hinge binder" motif, effectively interacting with the ATP-binding site of many kinases.

Research has demonstrated that 6-bromo-quin(az)oline derivatives can be designed as potential kinase inhibitors. nih.gov For example, a study focused on synthesizing a 6-bromo-4-anilinoquinoline derivative incorporating a 2-methyl-2H-1,2,3-triazole motif. The design rationale was based on creating compounds that could act as kinase inhibitors.

Furthermore, a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives (a related heterocyclic system) were synthesized and evaluated for their cytotoxic effects. nih.gov One of the most potent compounds from this series, which featured an aliphatic thiol linker, showed significant activity against MCF-7 and SW480 cancer cell lines, with IC₅₀ values of 15.85 µM and 17.85 µM, respectively. nih.gov Molecular docking studies suggested that these compounds could bind to the Epidermal Growth Factor Receptor (EGFR), a critical kinase target in cancer therapy. nih.gov

The table below summarizes the cytotoxic activity of a lead 6-bromoquinazoline (B49647) derivative against cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) |

| 8a | MCF-7 (Breast Cancer) | 15.85 ± 3.32 |

| 8a | SW480 (Colon Cancer) | 17.85 ± 0.92 |

| 8a | MRC-5 (Normal Lung) | 84.20 ± 1.72 |

| Data sourced from BMC Chemistry. nih.govnih.gov |

Receptor Binding Studies and Selectivity Profiling

The development of quinoline-based compounds often involves assessing their binding affinity and selectivity for specific biological receptors. Molecular docking simulations are frequently employed to predict and understand the interactions between the quinoline derivatives and their target proteins.

In the case of the 6-bromo-quinazoline derivatives designed as potential EGFR inhibitors, molecular docking studies were performed to analyze their binding modes. nih.gov The studies revealed that the most active compounds could fit into the ATP-binding pocket of EGFR. The binding was stabilized by hydrogen bonds and other interactions with key amino acid residues. For instance, compound 8a was calculated to have a binding energy of -6.7 kcal/mol with the EGFR active site. nih.govnih.gov Such studies are crucial for understanding the structure-activity relationship (SAR) and for optimizing the lead compounds to improve potency and selectivity.

Investigation of Diverse Biological Activities

Antimicrobial Efficacy, including Multi-Drug Resistant Strains

The quinoline core is a fundamental component of many antimicrobial agents. The anti-tuberculosis drug Bedaquiline (TMC207), which is synthesized using a 6-bromo-quinoline intermediate, is a prime example of the scaffold's power against challenging pathogens like Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains. researchgate.netmedscape.comasm.org Bedaquiline is highly potent, with in vitro studies showing it inhibits both drug-sensitive and drug-resistant M. tuberculosis at a minimum inhibitory concentration (MIC) of 0.03 μg/ml. asm.org

Synthetic efforts have also focused on creating new quinoline derivatives with broad-spectrum antimicrobial properties. While direct studies on this compound itself are limited, research on closely related analogs highlights the potential of this chemical class. For instance, a series of new 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones were synthesized and evaluated for their antimicrobial activity. Several of these compounds exhibited significant antibacterial and antifungal activity when tested against various pathogenic strains.

This body of research underscores the value of the 6-bromo-quinoline scaffold in the search for new antimicrobial agents to combat the growing threat of drug-resistant infections.

Antimalarial Potential and Proposed Mechanisms of Action

The quinoline core is famously associated with antimalarial drugs like chloroquine (B1663885) and mefloquine. The introduction of a bromine atom at the 6-position and a chlorine atom at the 2-position of the quinoline ring, as seen in this compound, is a strategic modification aimed at enhancing antimalarial efficacy and overcoming drug resistance.

Research into derivatives of 6-bromo-2-chloro-quinoline has shown promising results. For instance, a series of novel 6-bromo-2-chloro-3-(4-phenyl- nih.govbohrium.comnih.gov triazol-1-ylmethyl)-quinoline derivatives were synthesized and evaluated for their in vitro antimalarial activity against the W2 strain of Plasmodium falciparum. Several of these compounds exhibited noteworthy potential. Specifically, derivatives with methoxy, fluoro, and bromo substitutions on the phenyl ring of the triazole moiety displayed significant activity, with IC50 values of 5.09 µM, 3.25 µM, and 2.13 µM, respectively. nih.gov This suggests that the 6-bromo-2-chloro-quinoline scaffold serves as a potent pharmacophore for antimalarial drug design.

The proposed mechanism of action for many quinoline-based antimalarials involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole. It is hypothesized that this compound and its derivatives could similarly interfere with this crucial detoxification process, leading to a buildup of toxic heme and subsequent parasite death. Further studies are needed to elucidate the precise molecular targets and mechanisms of action.

Table 1: Antimalarial Activity of 6-Bromo-2-chloro-quinoline Derivatives

| Compound Derivative | Substitution on Phenyl Ring | IC50 (µM) against P. falciparum (W2 strain) |

|---|---|---|

| 1 | 3-methoxy | 5.09 nih.gov |

| 2 | 3-fluoro | 3.25 nih.gov |

Anticancer Activity and Cellular Pathway Modulation (e.g., Apoptosis Induction)

The quest for novel anticancer agents has led to the exploration of various heterocyclic compounds, with quinoline derivatives showing considerable promise. The presence of halogens, such as bromine and chlorine, on the quinoline ring has been shown to enhance cytotoxic activity against various cancer cell lines.

While direct studies on the anticancer activity of this compound are limited, research on structurally related compounds provides valuable insights. For example, studies on 6-bromo quinazoline (B50416) derivatives have demonstrated significant cytotoxic effects. bohrium.com The 6-bromo substitution is often associated with improved anticancer activity. bohrium.com Furthermore, certain quinoline derivatives have been found to induce apoptosis, or programmed cell death, in cancer cells, a key mechanism for effective cancer chemotherapy. For instance, a study on various quinolone and quinoline derivatives identified compounds that caused apoptosis in HeLa, K-562, and MCF-7 cancer cell lines. nih.gov One of the potent derivatives, 6-chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid, demonstrated a significant reduction in cellular growth of MCF-7 breast cancer cells. nih.gov

These findings suggest that this compound could potentially exert anticancer effects through the induction of apoptosis and modulation of key cellular pathways involved in cancer cell proliferation and survival. Further investigations are warranted to evaluate its efficacy and elucidate its mechanism of action against different cancer types.

Antiviral, Anti-inflammatory, and Antioxidant Properties

The versatility of the quinoline scaffold extends to antiviral, anti-inflammatory, and antioxidant activities. The specific substitution pattern of this compound may contribute to these properties.

Recent research has highlighted the potential of quinoline derivatives in these areas. A study on N'-((6-bromo-2-chloroquinolin-3-yl)methylene)-2-chloroacetohydrazide, a close derivative of the target compound, investigated its antioxidant and antimicrobial properties. researchgate.neteurjchem.comeurjchem.com The results revealed that several of the synthesized derivatives exhibited notable antioxidant potency in DPPH free radical scavenging assays. researchgate.neteurjchem.comeurjchem.com This suggests that the 6-bromo-2-chloro-quinoline core could be a valuable template for developing new antioxidant agents.

Quinoline derivatives have also been explored for their antiviral activities. researchgate.netnih.gov The planar nature of the quinoline ring allows for intercalation with viral DNA or RNA, potentially inhibiting viral replication. While specific data on the antiviral properties of this compound is not yet available, the known antiviral potential of the broader quinoline class makes this an interesting area for future research.

Regarding anti-inflammatory properties, certain quinoline derivatives are known to inhibit inflammatory pathways. The structural features of this compound could allow it to interact with enzymes or receptors involved in the inflammatory response, although this remains to be experimentally verified.

Neuroprotective Activity in Neurological Disorders

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive loss of neuronal structure and function. There is a growing interest in the development of neuroprotective agents that can slow down or halt this process. Quinoline derivatives have emerged as a promising class of compounds with potential neuroprotective effects. nih.govbohrium.comnih.govresearchgate.netmdpi.com

The neuroprotective potential of quinoline derivatives is often attributed to their antioxidant properties and their ability to inhibit key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.govbohrium.comnih.govresearchgate.net A systematic search for quinoline derivatives with neuroprotective activities has identified several candidates that show promise as multifunctional agents against Alzheimer's and Parkinson's diseases. nih.govbohrium.comnih.govresearchgate.net

While direct studies on the neuroprotective activity of this compound are not yet available, its potential antioxidant properties, as suggested by studies on close derivatives, indicate that it could be a candidate for further investigation in the context of neurodegenerative disorders. The specific substitutions on the quinoline ring might influence its ability to cross the blood-brain barrier and interact with targets in the central nervous system.

Structure-Activity Relationship (SAR) Investigations for Therapeutic Optimization

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the rational design and optimization of drug candidates. For this compound, understanding how modifications to its structure affect its biological activity is crucial for developing more potent and selective therapeutic agents.

SAR studies on related quinoline derivatives have provided valuable insights. In the context of antimalarial activity, research on 6-chloro-2-arylvinylquinolines has shown that the nature and position of substituents on the arylvinyl group significantly impact potency. researchgate.netnih.govfigshare.com Similarly, for the anticancer activity of quinazoline derivatives, the nature of the substituent at the 2-position has been shown to be a key determinant of cytotoxicity. bohrium.com

For this compound, key areas for SAR exploration would include:

The 3-methyl group: Modification or replacement of the methyl group with other alkyl or aryl substituents could influence binding to the target protein and affect activity.

The 2-chloro and 6-bromo positions: While these halogens are often beneficial for activity, exploring other halogen substitutions or their replacement with other electron-withdrawing or donating groups could fine-tune the electronic properties of the molecule and enhance its therapeutic index.

Introduction of additional functional groups: Adding substituents at other positions on the quinoline ring could lead to new interactions with biological targets and improve pharmacological properties.

A systematic SAR investigation will be instrumental in unlocking the full therapeutic potential of the this compound scaffold and developing optimized analogs for various disease indications.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Chloroquine |

| Mefloquine |

| 6-bromo-2-chloro-3-(4-phenyl- nih.govbohrium.comnih.gov triazol-1-ylmethyl)-quinoline |

| 6-chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid |

Applications of 6 Bromo 2 Chloro 3 Methylquinoline in Materials Science

Development of Organic Electronic Materials

The quest for next-generation electronic devices has spurred intensive research into organic materials that offer advantages such as flexibility, low cost, and tunable properties. 6-Bromo-2-chloro-3-methylquinoline serves as a valuable precursor in the synthesis of molecules destined for use in organic electronics. The presence of halogen atoms (bromine and chlorine) offers reactive sites for cross-coupling reactions, enabling the construction of larger, more complex conjugated systems essential for electronic applications.

Applications in Organic Light-Emitting Diodes (OLEDs)

While direct application of this compound in OLEDs is not extensively documented in dedicated studies, its derivatives are subjects of comparative research. For instance, in studies of related quinoline (B57606) structures, the strategic placement of a bromine atom is noted to enhance spin-orbit coupling. This effect can facilitate intersystem crossing, a key process in the development of phosphorescent OLEDs (PhOLEDs), which can theoretically achieve 100% internal quantum efficiency. The this compound scaffold is a candidate for creating new host materials or emitters in OLED devices, although specific performance data for materials directly derived from it remains an area of ongoing research.

Photovoltaic Cell Applications

In the realm of organic photovoltaics (OPVs), the design of electron donor and acceptor materials is crucial for high power conversion efficiencies. Similar to its potential in OLEDs, this compound can be utilized as a starting material for the synthesis of novel compounds for OPV applications. The quinoline moiety itself possesses favorable electronic properties, and modification via the bromo and chloro substituents allows for the fine-tuning of energy levels (HOMO/LUMO) to optimize charge separation and transport within a photovoltaic device. Research into related bromo-quinoline derivatives has shown promise in improving the performance of organic solar cells, suggesting a potential avenue for the application of this compound-based materials.

Functional Materials Development

The chromophoric and reactive nature of the this compound structure makes it a person of interest in the creation of functional dyes, pigments, and sensing materials.

Role in Dyes and Pigment Synthesis

The quinoline ring system is a core component of many synthetic dyes. The reactive chloro and bromo groups on this compound provide convenient handles for the attachment of various auxochromic and chromophoric groups. This allows for the systematic modification of the molecular structure to achieve desired colors and properties such as lightfastness and thermal stability. For example, the chlorine atom at the 2-position is susceptible to nucleophilic substitution, enabling the introduction of different functionalities to create a diverse palette of potential dyes and pigments.

Exploration in Optical and Sensing Devices

The development of fluorescent chemosensors for the detection of ions and small molecules is a significant area of materials science. The quinoline core is known to exhibit fluorescence, and modifications to its structure can modulate this emission in the presence of specific analytes. The reactive sites on this compound can be used to introduce receptor units that can selectively bind to target species. Upon binding, a change in the electronic properties of the molecule can lead to a detectable change in its fluorescence, forming the basis of a sensing mechanism. While specific sensors based on this compound are not yet widely reported, its structural attributes make it a promising candidate for future research in this area.

Corrosion Inhibition Studies

No Published Research Found on the

Despite a comprehensive search of scientific literature and online databases, no specific research findings related to the applications of this compound in materials science, particularly concerning its adsorption mechanisms on metal surfaces or the formation of protective layers, could be identified.

Extensive queries were conducted to locate studies on the interaction of "this compound" with metal surfaces, its potential as a corrosion inhibitor, and its electrochemical properties. These searches included terms such as "adsorption isotherm," "electrochemical impedance spectroscopy," and "potentiodynamic polarization," which are standard methods for evaluating such applications.

The search results did yield general information on the use of various quinoline derivatives as corrosion inhibitors. This body of research indicates that the quinoline structure, with its nitrogen heteroatom and π-electron system, can facilitate adsorption onto metal surfaces, thereby providing a protective barrier against corrosion. The presence of substituents, such as halogens, is known to influence the electronic properties and, consequently, the adsorption behavior and inhibitive efficiency of these molecules.

However, no experimental data, detailed research findings, or specific discussions pertaining to "this compound" were found. The available literature focuses on other substituted quinoline compounds. Therefore, it is not possible to provide the detailed, scientifically accurate content for the requested article sections on "Adsorption Mechanisms on Metal Surfaces" and "Protective Layer Formation and Electrochemical Characterization" for this specific chemical compound.